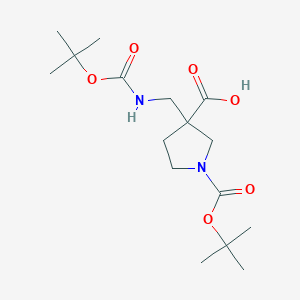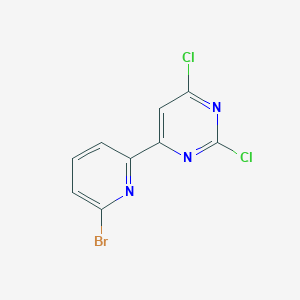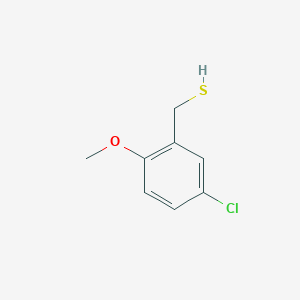
(5-Chloro-2-methoxy-phenyl)-methanethiol
説明
(5-Chloro-2-methoxy-phenyl)-methanethiol is a chemical compound that is widely used in scientific research due to its unique properties. It is a thiol derivative of 5-chloro-2-methoxyphenol and is commonly referred to as CMMT. This compound has been extensively studied for its various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of (5-Chloro-2-methoxy-phenyl)-methanethiol involves the inhibition of PTP1B. This enzyme is responsible for the dephosphorylation of tyrosine residues in insulin receptor substrate (IRS) proteins, which leads to the downregulation of insulin signaling. By inhibiting PTP1B, (5-Chloro-2-methoxy-phenyl)-methanethiol can enhance insulin signaling and improve insulin sensitivity. This compound has also been found to inhibit the activity of several other protein tyrosine phosphatases, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, (5-Chloro-2-methoxy-phenyl)-methanethiol has been found to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Furthermore, (5-Chloro-2-methoxy-phenyl)-methanethiol has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using (5-Chloro-2-methoxy-phenyl)-methanethiol in lab experiments is its high potency as a PTP1B inhibitor. This compound has been found to be more potent than other PTP1B inhibitors, such as vanadate and phenylarsine oxide. However, one limitation of using (5-Chloro-2-methoxy-phenyl)-methanethiol is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of (5-Chloro-2-methoxy-phenyl)-methanethiol. One area of research is the development of more selective PTP1B inhibitors that do not have cytotoxic effects. Another area of research is the investigation of the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, (5-Chloro-2-methoxy-phenyl)-methanethiol may have potential applications in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Further studies are needed to investigate the mechanisms underlying these effects and to determine the potential therapeutic applications of this compound.
科学的研究の応用
(5-Chloro-2-methoxy-phenyl)-methanethiol has been widely used in scientific research for its various applications. It has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This compound has also been found to possess anti-inflammatory and anti-cancer properties. It has been used to study the role of PTP1B in insulin resistance, as well as to investigate the potential use of this compound in the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKSENUKPATQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxy-phenyl)-methanethiol | |
CAS RN |
1155100-13-2 | |
| Record name | (5-chloro-2-methoxyphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



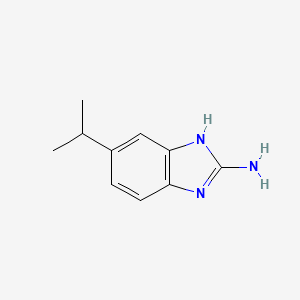



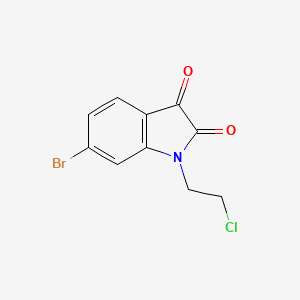
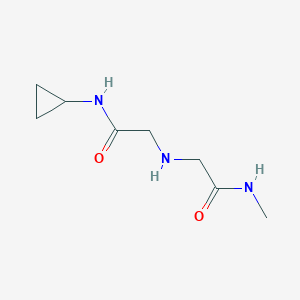
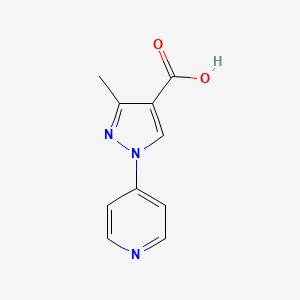

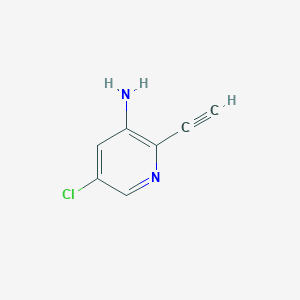
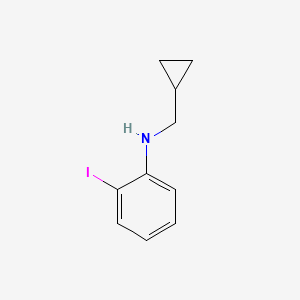
![2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole](/img/structure/B3390649.png)
